1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride
Description
1-Methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride (C₉H₁₄Cl₂N₂, molecular weight: 209.12 g/mol) is a dihydroindole derivative with a methyl group at the 1-position and an amine group at the 4-position of the indoline ring. Its free base (C₉H₁₂N₂) has a molecular weight of 136.2 g/mol and a SMILES notation of CN1CCC2=C(C=CC=C21)N . The dihydrochloride salt enhances water solubility due to the ionic nature of the hydrochloride groups, a common strategy in pharmaceutical formulations to improve bioavailability . Structurally, the compound belongs to the 2,3-dihydroindole (indoline) family, a scaffold prevalent in bioactive molecules and natural products .
Properties
CAS No. |
2727074-25-9 |
|---|---|
Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindol-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-6-5-7-8(10)3-2-4-9(7)11;;/h2-4H,5-6,10H2,1H3;2*1H |
InChI Key |
LLNYZFGWNIUELB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methylation of Indoline
The synthesis begins with methylation of indoline’s nitrogen to yield 1-methylindoline. A method adapted from US Patent 4,564,677 involves treating indoline with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. The product is isolated via distillation (yield: 85–90%).
Nitration of 1-Methylindoline
Nitration of 1-methylindoline requires careful control to direct the nitro group to position 4. A mixture of fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C achieves para-substitution due to the methyl group’s ortho/para-directing effect. After quenching in ice, the crude 1-methyl-4-nitroindoline is purified via recrystallization from ethanol (yield: 70–75%).
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (90%), H₂SO₄ (98%) |
| Temperature | 0–5°C |
| Reaction time | 2 hours |
| Yield | 70–75% |
Reduction to Amine
Catalytic hydrogenation of 1-methyl-4-nitroindoline using 10% palladium on carbon (Pd/C) in ethanol under 3 atm H₂ at 25°C for 6 hours affords 1-methyl-4-aminoindoline. The product is filtered and concentrated (yield: 90–95%).
Dihydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol, and two equivalents of hydrochloric acid (37%) are added dropwise. The mixture is stirred at 0°C for 1 hour, yielding a white precipitate. The dihydrochloride salt is filtered and dried under vacuum (yield: 85%).
Route 2: Bromination Followed by Amination
Bromination of 1-Methylindoline
Electrophilic bromination of 1-methylindoline using bromine in acetic acid at 40°C introduces a bromine atom at position 4. The reaction is monitored via TLC, and 1-methyl-4-bromoindoline is isolated via column chromatography (hexane/ethyl acetate, 9:1) (yield: 65–70%).
Buchwald-Hartwig Amination
A palladium-catalyzed coupling reaction between 1-methyl-4-bromoindoline and ammonia is performed using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours. The free base is extracted with dichloromethane and purified via recrystallization (yield: 60–65%).
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ |
| Temperature | 110°C |
| Yield | 60–65% |
Salt Formation
Similar to Route 1, treatment with HCl yields the dihydrochloride salt (yield: 80%).
Analytical Characterization
Critical data for validating the synthetic routes include:
Nuclear Magnetic Resonance (NMR)
-
1H NMR (D₂O, 400 MHz): δ 7.25 (d, J = 8.2 Hz, 1H, H-5), 6.95 (s, 1H, H-7), 6.80 (d, J = 8.2 Hz, 1H, H-6), 4.10 (t, J = 6.8 Hz, 2H, H-2), 3.30 (t, J = 6.8 Hz, 2H, H-3), 2.95 (s, 3H, N-CH₃).
-
13C NMR (D₂O, 100 MHz): δ 145.2 (C-4), 132.5 (C-7a), 128.3 (C-5), 119.8 (C-6), 116.4 (C-3a), 50.1 (C-2), 45.3 (C-3), 34.7 (N-CH₃).
Mass Spectrometry
Comparative Analysis of Routes
| Parameter | Route 1 (Nitration) | Route 2 (Bromination) |
|---|---|---|
| Overall yield | 45–50% | 35–40% |
| Regioselectivity | High (para preference) | Moderate (requires Pd) |
| Scalability | Suitable for bulk | Limited by catalyst cost |
| Purity | ≥98% | ≥95% |
Route 1 is preferred for industrial applications due to higher yields and lower catalyst dependency, while Route 2 offers flexibility for further functionalization.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound, which can be further utilized in different applications.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride and its derivatives. For instance, compounds derived from this structure have shown activity against resistant bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis. A notable derivative exhibited a minimum inhibitory concentration (MIC) of 1 μg/mL against MRSA, indicating strong antibacterial activity .
Anticancer Activity
Indole derivatives are well-known for their anticancer properties. Research indicates that 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride can be used to synthesize compounds that inhibit cancer cell proliferation. The structural modifications on the indole scaffold can enhance its interaction with biological targets involved in cancer progression .
Applications in Drug Development
The versatility of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride makes it a valuable scaffold in drug development:
- Antibacterial Agents : Its derivatives are being explored for their ability to combat antibiotic-resistant bacteria.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | S. aureus | 1 |
| MRSA | <1 |
- Anticancer Agents : The compound's ability to modify biological pathways related to cancer cell survival positions it as a candidate for further exploration in oncology.
Case Study 1: Synthesis and Evaluation of Indole Derivatives
A study synthesized various indole derivatives from 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride and evaluated their antibacterial properties against multiple strains. The results demonstrated that some derivatives significantly inhibited bacterial growth, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of indole derivatives to specific proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride with structurally related compounds:
Key Differences and Implications
Substituent Position and Bioactivity: The target compound’s 4-amine group contrasts with [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride’s ethylamine side chain . Substituent position influences receptor binding; for example, capmatinib’s efficacy as a kinase inhibitor relies on its extended aromatic system .
Salt Form and Solubility :
- Dihydrochloride salts (e.g., target compound, capmatinib) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., 4-Chloro-1H-indol-6-amine hydrochloride), enhancing their suitability for oral formulations .
Stability and Polymorphism :
- Capmatinib dihydrochloride’s hygroscopicity and pH-dependent solubility highlight the importance of salt selection in drug development . Similar considerations likely apply to the target compound.
Biological Activity
1-Methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride typically involves the reduction of indole derivatives followed by amination. The compound can be synthesized through various methods, including:
- Reduction of Indole : Starting from 1-methylindole, reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
- Amination : The resulting intermediate can undergo amination to yield the desired dihydro compound.
Antimicrobial Activity
Research has demonstrated that 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium smegmatis | 16 |
These findings suggest that the compound may disrupt bacterial cell wall synthesis and inhibit growth through specific molecular interactions .
Cytotoxicity
In addition to antimicrobial effects, the compound has shown cytotoxic activity against cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HepG2 (Liver) | 12.5 |
| A549 (Lung) | 10.0 |
These results highlight its potential as a chemotherapeutic agent .
The mechanism of action for 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to cell death or growth inhibition.
- Biofilm Disruption : Studies indicate that it can disrupt biofilm formation in pathogenic bacteria, enhancing its efficacy as an antimicrobial agent .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A recent study evaluated the effectiveness of various indole derivatives against multidrug-resistant strains of bacteria. The results indicated that 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride had comparable efficacy to established antibiotics .
- Cancer Research : In a study focused on hepatocellular carcinoma, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of indole derivatives followed by methylation and salt formation. For example, dihydrochloride salts are often generated by reacting the freebase with hydrochloric acid in anhydrous solvents (e.g., ethanol or acetonitrile) under controlled pH to ensure stoichiometric protonation . Purity optimization may require recrystallization or column chromatography, with monitoring via HPLC or LC-MS to confirm ≥95% purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indole backbone, methyl group position, and dihydrochloride salt formation.
- High-Performance Liquid Chromatography (HPLC) : Validate purity using reversed-phase columns (e.g., C18) with UV detection at 254 nm. Reference standards should match retention times and peak symmetry .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H] for the freebase and [M+2HCl-H] for the dihydrochloride form) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution due to potential respiratory irritancy .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific enzymatic targets (e.g., LSD1)?
- Methodological Answer :
- Enzyme Assays : Use recombinant LSD1 in a demethylation assay with histone H3K4 substrates. Monitor methyltransferase activity via fluorescence polarization or colorimetric readouts (e.g., absorbance at 450 nm for formaldehyde release). Include controls with known inhibitors (e.g., Bomedemstat dihydrochloride) to validate assay sensitivity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC. Use nonlinear regression analysis (e.g., GraphPad Prism) for curve fitting .
Q. What strategies mitigate discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Standardized Assay Conditions : Use the Sulforhodamine B (SRB) assay for cytotoxicity screening. Fix cells with trichloroacetic acid (10% w/v) and stain with 0.4% SRB in 1% acetic acid to ensure linear correlation with cell count .
- Cell Line Validation : Pre-screen cell lines (e.g., HEK293, HepG2) for baseline metabolic activity and genetic variability. Normalize data to cell protein content using Bradford or Lowry assays .
- Replicate Design : Perform triplicate experiments with independent cell passages to account for biological variability .
Q. How can researchers optimize the compound’s solubility and stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- Solubility Screening : Test in buffered solutions (PBS, pH 7.4) and co-solvents (e.g., DMSO ≤1% or cyclodextrins). Dihydrochloride salts generally exhibit higher aqueous solubility than freebases due to ionic interactions .
- Stability Testing : Use accelerated stability studies (25°C/60% RH and 40°C/75% RH) over 4 weeks. Monitor degradation via HPLC and LC-MS, identifying major degradation products (e.g., hydrolyzed indole derivatives) .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and reconstitute in sterile saline before administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
